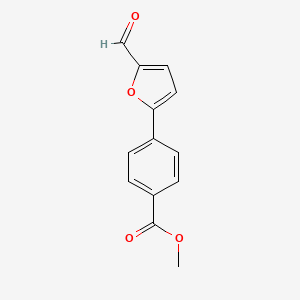

Methyl 4-(5-formylfuran-2-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(5-formylfuran-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-16-13(15)10-4-2-9(3-5-10)12-7-6-11(8-14)17-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCPIIVQUDGETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366255 | |

| Record name | Methyl 4-(5-formylfuran-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53355-29-6 | |

| Record name | Methyl 4-(5-formylfuran-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 4-(5-formylfuran-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of Methyl 4-(5-formylfuran-2-yl)benzoate (CAS No: 53355-29-6), a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The furan scaffold is a privileged structure in numerous pharmacologically active agents, and a thorough understanding of the physicochemical characteristics of its derivatives is paramount for successful drug development.[1][2][3][4][5] This document details the experimental and predicted data for the compound's key physical properties, including melting point, boiling point, and solubility. Furthermore, it provides validated experimental protocols for the determination of these properties, ensuring reproducibility and accuracy in the laboratory. Spectroscopic data, essential for structural elucidation and quality control, are also presented. This guide is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of furan-containing compounds in a pharmaceutical context.

Introduction: The Significance of the Furan Scaffold in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the design of novel therapeutic agents.[1][2][3] Its unique electronic and steric properties often impart favorable pharmacokinetic and pharmacodynamic profiles to drug candidates.[3] Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] The incorporation of the furan nucleus into a molecular structure can significantly influence its solubility, metabolic stability, and ability to interact with biological targets.[1] this compound, as a derivative, holds potential as a key intermediate or a pharmacophore in the development of new chemical entities. A comprehensive understanding of its physical properties is therefore a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.

Core Physicochemical Properties

A precise understanding of the physical properties of a compound is fundamental to its application in drug development, influencing everything from reaction kinetics during synthesis to its behavior in biological systems.

Molecular Structure and Identifiers

-

IUPAC Name: this compound[][7]

-

Molecular Weight: 230.22 g/mol [][10]

-

SMILES: COC(=O)c1ccc(cc1)c2oc(C=O)cc2[7]

-

InChI Key: JHCPIIVQUDGETN-UHFFFAOYSA-N[]

Physical State and Appearance

This compound is a solid at room temperature. Its appearance is typically a crystalline powder.

Thermal Properties

The thermal stability and phase transition temperatures are critical parameters for handling, storage, and processing of the compound.

| Property | Value | Source |

| Melting Point | 148-150 °C | [9] |

| Boiling Point (Predicted) | 394.7 ± 37.0 °C | [9] |

Causality Behind Experimental Choices:

-

Melting Point: The melting point is a crucial indicator of purity. A sharp melting range, as observed, suggests a highly pure compound. Impurities typically lead to a depression and broadening of the melting point range.[13][14] The determination of a precise melting point is a fundamental quality control step.

-

Boiling Point: The predicted high boiling point is characteristic of an aromatic ester with a significant molecular weight. Direct experimental determination can be challenging due to the potential for thermal decomposition at elevated temperatures. Therefore, prediction methods based on the compound's structure are often employed for an initial assessment.

Experimental Protocols for Physical Property Determination

The following section outlines detailed, self-validating methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination: Capillary Method

This method provides a straightforward and reliable means of determining the melting point range of a solid compound.[13][14]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[15]

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packing height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating Rate: For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For a precise measurement, a slower heating rate of 1-2 °C/min is crucial as the temperature approaches the expected melting point.[16]

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

-

Validation: For a self-validating system, perform the measurement in triplicate to ensure reproducibility. The results should be within a narrow range (e.g., ± 0.5 °C).

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Solubility Assessment: Shake-Flask Method

The shake-flask method is the "gold standard" for determining the equilibrium solubility of a compound in a given solvent. [17] Methodology:

-

System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. [17]The presence of undissolved solid should be visually confirmed.

-

Phase Separation: Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Self-Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements show no significant change in concentration.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzoate -OCH₃ | ~ 3.9 | s |

| Furan H-3 | ~ 7.2 | d |

| Furan H-4 | ~ 6.8 | d |

| Benzoate H-2, H-6 | ~ 8.1 | d |

| Benzoate H-3, H-5 | ~ 7.8 | d |

| Aldehyde -CHO | ~ 9.7 | s |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Assignment | Predicted Chemical Shift (ppm) |

| Benzoate -OCH₃ | ~ 52 |

| Furan C-3 | ~ 113 |

| Furan C-4 | ~ 125 |

| Benzoate C-1 | ~ 130 |

| Benzoate C-2, C-6 | ~ 130 |

| Benzoate C-3, C-5 | ~ 128 |

| Benzoate C-4 | ~ 134 |

| Furan C-2 | ~ 152 |

| Furan C-5 | ~ 158 |

| Benzoate C=O | ~ 166 |

| Aldehyde C=O | ~ 177 |

Rationale for Predictions: The chemical shifts are estimated based on the additive effects of the substituents on the aromatic rings. The electron-withdrawing nature of the ester and aldehyde groups will cause the adjacent protons and carbons to resonate at a lower field (higher ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1720-1740 | Strong, sharp absorption |

| C=O (Aldehyde) | ~1690-1715 | Strong, sharp absorption |

| C-O (Ester) | ~1100-1300 | Strong absorption |

| C-H (Aromatic) | ~3000-3100 | Medium to weak absorptions |

| C-H (Aldehyde) | ~2720 and ~2820 | Two weak absorptions |

Conclusion

This technical guide has provided a detailed examination of the essential physical properties of this compound. The presented data, including molecular identifiers, thermal properties, and spectroscopic information, coupled with robust experimental protocols, offer a comprehensive resource for scientists and researchers. A thorough understanding and accurate determination of these fundamental physicochemical characteristics are imperative for the effective utilization of this compound in drug discovery and development, facilitating its progression from a promising scaffold to a potential therapeutic candidate.

References

-

Medicinal significance of furan derivatives : A Review. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

- Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 134-143.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5).

-

Pharmacological activity of furan derivatives. (2024). Retrieved from [Link]

- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 216-226.

-

This compound. (n.d.). LabSolutions. Retrieved January 7, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved January 7, 2026, from [Link]

- Sugano, K. (2018). Summary of solubility measurement protocols of each company before harmonization.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 7, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 7, 2026, from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved January 7, 2026, from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Retrieved from [Link]

- Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classific

-

experiment (1) determination of melting points. (2021). Retrieved from [Link]

- A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. (2022).

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved January 7, 2026, from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 7, 2026, from [Link]

-

DSC data for the aldehyde. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

This compound | CAS 53355-29-6. (n.d.). Matrix Fine Chemicals. Retrieved January 7, 2026, from [Link]

-

This compound, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 7, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). SGS INSTITUT FRESENIUS. Retrieved January 7, 2026, from [Link]

-

Differential Scanning Calorimetry | DSC. (n.d.). EAG Laboratories. Retrieved January 7, 2026, from [Link]

- Differential Scanning Calorimetry. (2023). Chemistry LibreTexts.

-

(5'-FORMYLFURAN-2'-YL)-METHYL-4-HYDROXY-BENZOATE. (n.d.). Optional[13C NMR]. Retrieved January 7, 2026, from [Link]

-

Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester | C14H12O4 | CID 608139. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022). MDPI.

- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI.

- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed.

- (PDF) A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. (2022).

- (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)

-

METHYL BENZOATE. (n.d.). Ataman Kimya. Retrieved January 7, 2026, from [Link]

Sources

- 1. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. ijabbr.com [ijabbr.com]

- 7. This compound | CAS 53355-29-6 [matrix-fine-chemicals.com]

- 8. labsolu.ca [labsolu.ca]

- 9. 4-(5-FORMYL-FURAN-2-YL)-BENZOIC ACID METHYL ESTER | 53355-29-6 [amp.chemicalbook.com]

- 10. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 11. 53355-29-6|this compound|BLD Pharm [bldpharm.com]

- 12. calpaclab.com [calpaclab.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. athabascau.ca [athabascau.ca]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-(5-formylfuran-2-yl)benzoate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Furan Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic use of versatile chemical scaffolds is paramount to the efficient construction of novel therapeutic agents. Among these, furan-containing molecules have garnered significant attention due to their unique electronic properties and their prevalence in a wide array of biologically active compounds.[1][2] The furan ring, a five-membered aromatic heterocycle, serves as a crucial pharmacophore that can engage in various non-covalent interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1] This guide focuses on a particularly valuable derivative, Methyl 4-(5-formylfuran-2-yl)benzoate, a bifunctional building block that has emerged as a key intermediate in the synthesis of complex pharmaceuticals, most notably in the burgeoning field of targeted protein degradation.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is a molecule that combines a benzoate ester with a formyl-substituted furan ring, offering two distinct points for chemical elaboration.

IUPAC Name: this compound

Structure:

Caption: Chemical structure of this compound.

| Property | Value | Source |

| CAS Number | 53355-29-6 | [3] |

| Molecular Formula | C₁₃H₁₀O₄ | [3] |

| Molecular Weight | 230.22 g/mol | [3] |

| Appearance | Yellow to Brown Solid | MySkinRecipes |

| Boiling Point | 394.7 °C at 760 mmHg | MySkinRecipes |

| Storage | 2-8°C, store under inert gas | MySkinRecipes |

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl linkage between the furan and benzene rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the pharmaceutical industry due to its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.

The logical disconnection for the synthesis of this compound points to two primary starting materials: a boronic acid derivative of one ring system and a halide of the other. For this particular target molecule, a highly convergent and strategic approach involves the coupling of (5-formylfuran-2-yl)boronic acid with Methyl 4-bromobenzoate .

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

Methyl 4-bromobenzoate

-

(5-formylfuran-2-yl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate and triphenylphosphine in toluene. Stir for 15-20 minutes until a homogeneous solution is formed. The molar ratio of PPh₃ to Pd(OAc)₂ is typically 2:1 to 4:1.

-

Reaction Setup: To the catalyst solution, add Methyl 4-bromobenzoate and (5-formylfuran-2-yl)boronic acid. The boronic acid is typically used in a slight excess (1.1-1.5 equivalents).

-

Addition of Base and Solvents: Add an aqueous solution of potassium carbonate (typically 2-3 equivalents). Add ethanol to create a biphasic solvent system with toluene and water.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. The following are expected spectroscopic data based on the compound's structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl ester protons (singlet, ~3.9 ppm), the furan protons (doublets), the benzoate protons (doublets or multiplets), and the aldehyde proton (singlet, ~9.6 ppm). |

| ¹³C NMR | Resonances for the methyl ester carbon, the carbonyl carbons of the ester and aldehyde, and the aromatic carbons of the furan and benzene rings. |

| IR Spectroscopy | Characteristic stretching frequencies for the C=O of the ester (~1720 cm⁻¹), the C=O of the aldehyde (~1680 cm⁻¹), and C-O stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (230.22 m/z). |

Applications in Drug Development: A Gateway to PROTACs and Bioactive Molecules

The bifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex drug candidates. Its classification as a "Protein Degrader Building Block" underscores its importance in the development of Proteolysis Targeting Chimeras (PROTACs).[3]

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

Caption: General structure of a PROTAC.

This compound can serve as a core scaffold for the elaboration of either the POI ligand or the linker. The formyl group can be readily converted into other functionalities, such as amines via reductive amination, to attach the linker or other parts of the PROTAC molecule. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for chemical modification.

The furan ring itself is a privileged structure in many bioactive molecules, and its incorporation can enhance binding affinity and modulate physicochemical properties.[1][2] For instance, furan-containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[1]

Conclusion and Future Outlook

This compound is a strategically important building block in contemporary organic and medicinal chemistry. Its efficient synthesis via the Suzuki-Miyaura cross-coupling reaction and its bifunctional nature make it an ideal starting point for the construction of complex molecular architectures. Its emerging role in the synthesis of PROTACs highlights its relevance in the development of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the demand for versatile and well-characterized building blocks like this compound is expected to grow, further solidifying its importance for researchers and scientists in drug development.

References

-

Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

-

ResearchGate. (2025). Use of furans in synthesis of bioactive compounds. Retrieved January 7, 2026, from [Link]

-

Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

-

ResearchGate. (2025). Use of Furans in the Synthesis of Bioactive Compounds. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). (5'-FORMYLFURAN-2'-YL)-METHYL-4-HYDROXY-BENZOATE. Retrieved January 7, 2026, from [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 123-134. [Link]

-

ResearchGate. (n.d.). Scheme of building blocks characterizing the data set of tested PROTACs. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved January 7, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved January 7, 2026, from [Link]

Sources

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. calpaclab.com [calpaclab.com]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-(5-formylfuran-2-yl)benzoate: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

Methyl 4-(5-formylfuran-2-yl)benzoate is a heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive aldehyde and a modifiable methyl ester, makes it a versatile precursor for constructing complex molecular architectures. This guide provides a technical overview of its chemical properties, outlines a robust synthetic pathway, and details its application as an intermediate in the development of pharmacologically relevant compounds. As a documented "Protein Degrader Building Block," its utility in cutting-edge therapeutic modalities such as PROTACs (Proteolysis Targeting Chimeras) is particularly noteworthy.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery workflows.

Physicochemical and Structural Characteristics

This compound is a stable, solid organic compound at room temperature. Its core structure consists of a central furan ring linked to a benzene ring, a classic 2,5-disubstituted furan-phenyl scaffold. This arrangement imparts a degree of rigidity to the molecule. The key functional groups—an aldehyde at the 5-position of the furan and a methyl ester at the 4-position of the benzoate—are the primary sites for chemical modification.

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₁₀O₄ | [1][][3][4][5] |

| Molecular Weight | 230.22 g/mol | [][4][6][7] |

| CAS Number | 53355-29-6 | [1][][4][5][6] |

| IUPAC Name | This compound | [][5] |

| Purity | Typically ≥95-98% | [1][3] |

| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | [][5] |

| Physical Form | Solid | N/A |

| Storage Conditions | 2-8°C, under inert atmosphere |[6][7] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies, which offer high yields and selectivity. A palladium-catalyzed Suzuki coupling reaction is the industry-standard approach for forming the critical aryl-furan bond.

Retrosynthetic Analysis & Workflow

The molecule can be disconnected at the furan-phenyl bond. This retrosynthetic approach identifies two readily available or easily prepared starting materials: a boronic acid (or ester) derivative of furan and a halogenated methyl benzoate. This strategy is efficient and modular, allowing for the synthesis of various analogs.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-(5-formylfuran-2-yl)benzoate: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(5-formylfuran-2-yl)benzoate is a key heterocyclic building block in organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[1][2][3] Its structure, featuring a furan ring functionalized with both an aldehyde and a benzoate ester, provides two reactive sites for further chemical modifications.[3] This versatility makes it an important intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and organic electronic materials.[2][3] This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying principles of the reaction mechanisms.

Primary Synthetic Pathways: A Focus on Cross-Coupling Reactions

The formation of the C-C bond between the furan and benzene rings is the central challenge in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods to achieve this transformation. The choice of starting materials dictates the specific type of cross-coupling reaction employed.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds.[4] This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.

Two primary variations of the Suzuki coupling are applicable for the synthesis of this compound:

-

Variation A: Coupling of 5-formylfuran-2-ylboronic acid with methyl 4-halobenzoate.

-

Variation B: Coupling of (4-(methoxycarbonyl)phenyl)boronic acid with 5-halo-2-furaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the synthesis of 5-aryl-furan-2-carbaldehyde derivatives via Suzuki coupling is as follows:

-

To a round-bottomed flask, add the bromo-aldehyde (1 mmol), the corresponding boronic acid (1.1–1.3 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3 mmol).[5]

-

Add a solvent system of water (3 ml), ethanol (4 ml), and toluene (4 ml).[5]

-

Flush the reaction mixture with an inert gas, such as argon, and seal the flask.[5]

-

Heat the mixture at 70°C overnight.[5]

-

After cooling to room temperature, add water (50 ml) and extract the product with ethyl acetate (3 x 50 ml).[5]

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[5]

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Methyl 4-bromobenzoate | 619-42-1 | C8H7BrO2 | 215.04 | White crystalline powder, melting point 77-81°C. A common reagent in cross-coupling reactions.[6] |

| 5-Bromo-2-furaldehyde | 1899-24-7 | C5H3BrO2 | 175.98 | A key intermediate in the synthesis of various furan derivatives. |

| 5-Formylfuran-2-ylboronic acid | 27329-70-0 | C5H5BO4 | 139.90 | A versatile reagent for introducing the 5-formylfuran-2-yl moiety via Suzuki coupling. |

| 4-Carboxyphenylboronic acid | 14047-29-1 | C7H7BO4 | 165.94 | Used to introduce the 4-carboxyphenyl group. The resulting acid would then be esterified to the methyl ester. |

| Methyl 4-iodobenzoate | 619-44-3 | C8H7IO2 | 262.04 | More reactive than the bromo-analog in some cross-coupling reactions, but also more expensive. Isostructural with methyl 4-bromobenzoate.[6] |

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable palladium precursor that is readily reduced in situ to the active Pd(0) catalyst.

-

Base: Potassium carbonate is a mild base that is crucial for the transmetalation step in the Suzuki catalytic cycle.

-

Solvent System: The mixture of water, ethanol, and toluene provides a biphasic system that helps to dissolve both the organic and inorganic reagents and facilitates the reaction.

Diagram of Suzuki-Miyaura Coupling Workflow:

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Route 2: Stille Coupling

The Stille coupling offers an alternative palladium-catalyzed method for forming C-C bonds, in this case between an organotin compound and an organohalide.[7][8] While effective, a significant drawback of this method is the toxicity of the organotin reagents and byproducts, which can be challenging to remove completely from the final product.[7][9]

The most direct Stille coupling approach would involve:

-

Coupling Partners: 5-bromo-2-furaldehyde and methyl 4-(tributylstannyl)benzoate.

Diagram of Stille Coupling Reaction Scheme:

Caption: General reaction scheme for Stille coupling.

Route 3: Heck-Matsuda Reaction

The Heck reaction, and its variant the Heck-Matsuda reaction, typically involves the coupling of an unsaturated halide with an alkene.[10][11][12] While not the most direct route to the target molecule, it is a powerful tool for C-C bond formation and could be adapted for this synthesis, potentially through a direct arylation of the furan ring.

Route 4: Organozinc-based Coupling (Negishi-type)

Facile synthetic routes for a variety of 5-substituted 2-furaldehydes have been developed using palladium-catalyzed cross-coupling reactions of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde.[13] This approach offers a milder alternative to some other cross-coupling methods.[13]

A potential pathway would involve:

-

Coupling Partners: 5-bromo-2-furaldehyde and a (4-(methoxycarbonyl)phenyl)zinc halide reagent.

Comparison of Synthetic Routes

| Reaction | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | High functional group tolerance, commercially available and relatively non-toxic boronic acid reagents, and well-established, reliable protocols.[4] | The boronic acids can sometimes undergo side reactions, such as protodeboronation. |

| Stille Coupling | Organostannanes are often stable and not sensitive to moisture or oxygen, and the reaction conditions are compatible with a wide range of functional groups, including esters and aldehydes.[9] | The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[7][9] |

| Heck-Matsuda Reaction | Avoids the need for pre-functionalized organometallic reagents. | May suffer from issues with regioselectivity and can require more specialized reaction conditions. |

| Organozinc Coupling | Can often be carried out under mild conditions and organozinc reagents can be prepared directly.[13] | Organozinc reagents can be sensitive to air and moisture, requiring careful handling and inert atmosphere techniques. |

Conclusion

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the preferred method due to its high efficiency, broad functional group tolerance, and the use of relatively non-toxic and readily available starting materials. While other methods like the Stille and Negishi-type couplings are viable alternatives, they present challenges related to toxicity and reagent sensitivity, respectively. The selection of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the research laboratory.

References

- Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC - NIH. (n.d.).

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20).

- 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook. (n.d.).

- A Comparative Guide to the Mechanistic Pathways of 5-(4-Bromophenyl)furan-2-carbaldehyde in Organic Synthesis - Benchchem. (n.d.).

- Sonogashira coupling - Wikipedia. (n.d.).

- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).

- Stille Coupling - Organic Chemistry Portal. (n.d.).

- 4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester - Matrix Scientific. (n.d.).

- Methyl 4-bromobenzoate 99 619-42-1 - Sigma-Aldrich. (n.d.).

- Methyl 4-bromobenzoate | 619-42-1 - ChemicalBook. (2025-09-09).

- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).

- Stille Coupling - Chemistry LibreTexts. (2023-06-30).

- Stille Cross-Coupling - J&K Scientific LLC. (2025-03-23).

- 5-(4-Methoxy-phenyl)-furan-2-carbaldehyde | 34070-33-2 | JBA07033 - Biosynth. (n.d.).

- This compound, min 98%, 1 gram - CP Lab Safety. (n.d.).

- Synthesis of methyl 4-bromobenzoate - PrepChem.com. (n.d.).

- This compound - LabSolutions | Lab Chemicals & Equipment. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed. (n.d.).

- 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - ChemicalBook. (n.d.).

- This compound | CAS 53355-29-6 - Matrix Fine Chemicals. (n.d.).

- The Mechanisms of the Stille Reaction - University of Windsor. (n.d.).

- In-Depth Technical Guide: 5-(4-Bromophenyl)furan-2-carbaldehyde - Benchchem. (n.d.).

- HOTf-Catalyzed Alkyl-Heck-type Reaction - PMC - NIH. (2018-05-25).

- Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives - ResearchGate. (n.d.).

- 53355-29-6|this compound - BLDpharm. (n.d.).

- Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) - ResearchGate. (2025-08-07).

- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. (2025-08-07).

- Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles - Beilstein Journals. (n.d.).

- Methyl-2-formyl benzoate: A Review of Synthesis and Applications - ResearchGate. (2025-08-10).

- Methyl 4-(2-formylfuran-3-yl)benzoate | C13H10O4 | CID 154250238 - PubChem. (2025-12-27).

- Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - Beilstein Journals. (n.d.).

- Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC - NIH. (2013-12-17).

- Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g - ResearchGate. (n.d.).

- Methyl 2-(5-formylfuran-2-yl)benzoate|CAS 240121-97-5 - Benchchem. (n.d.).

- Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - NIH. (n.d.).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 4-bromobenzoate | 619-42-1 [chemicalbook.com]

- 7. Stille Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. BJOC - Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles [beilstein-journals.org]

- 11. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]

- 12. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 4-(5-formylfuran-2-yl)benzoate in Organic Solvents

Introduction

Methyl 4-(5-formylfuran-2-yl)benzoate is a bifunctional organic compound featuring a furan ring substituted with a formyl group and a benzoate moiety. Its chemical structure lends it to a variety of applications in organic synthesis, serving as a versatile building block for more complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] The presence of both an aldehyde and an ester functional group allows for diverse chemical transformations.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will explore the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and present a predictive solubility profile in a range of common organic solvents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₄ | [3] |

| Molecular Weight | 230.22 g/mol | [1] |

| Appearance | Yellow to Brown Solid | [1] |

| CAS Number | 53355-29-6 | [3] |

| Boiling Point | 394.7°C at 760 mmHg | [1] |

Theoretical Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4][5] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its interaction with different solvents.

-

Polar Moieties : The ester (-COOCH₃) and aldehyde (-CHO) functional groups are polar due to the presence of electronegative oxygen atoms, which create partial positive and partial negative charges. These groups can participate in dipole-dipole interactions and hydrogen bonding (with protic solvents).

-

Non-polar Moieties : The benzene and furan rings are largely non-polar and will interact favorably with non-polar solvents through van der Waals forces.

Based on this structure, we can predict the following solubility trends:

-

High Solubility : In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar functional groups. Chlorinated solvents like dichloromethane and chloroform are also expected to be good solvents due to their ability to engage in dipole-dipole interactions.

-

Moderate Solubility : In polar protic solvents like methanol and ethanol. While these solvents can hydrogen bond with the carbonyl oxygens, the non-polar aromatic rings may limit miscibility. Solubility is also expected in moderately polar solvents like ethyl acetate and acetone.

-

Low Solubility : In non-polar solvents such as hexane and toluene. The energy required to break the solute-solute interactions in the crystalline lattice will not be sufficiently compensated by the weak solute-solvent interactions.

-

Insoluble : In water, despite the presence of polar groups. The large non-polar surface area of the molecule will likely make it hydrophobic.

Experimental Determination of Solubility

To quantitatively determine the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for solubility assessment.

Materials and Equipment

-

This compound (purity ≥98%)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

Caption: Decision-making process for solvent selection.

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety practices.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [6]* Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. [6][7][8]* The compound is classified as causing skin and serious eye irritation. [6][9]

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of this compound in organic solvents. By understanding its molecular structure and applying the principles of "like dissolves like," a predictive solubility profile has been established. The detailed experimental protocol offers a robust methodology for the quantitative determination of its solubility, which is a critical parameter for its effective use in research and development. For any application, it is recommended to experimentally verify the solubility in the chosen solvent system to ensure optimal performance.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS 53355-29-6 [matrix-fine-chemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. labsolu.ca [labsolu.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 53355-29-6|this compound|BLD Pharm [bldpharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. PubChemLite - Methyl 2-(5-formylfuran-2-yl)benzoate (C13H10O4) [pubchemlite.lcsb.uni.lu]

- 20. 680989-76-8|Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate|BLD Pharm [bldpharm.com]

- 21. (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate [mdpi.com]

- 22. Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester | C14H12O4 | CID 608139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 25. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 26. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-(5-formylfuran-2-yl)benzoate: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

Methyl 4-(5-formylfuran-2-yl)benzoate is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry and materials science. Its structure, featuring a central furan ring flanked by a methyl benzoate and a formyl (aldehyde) group, makes it a valuable bifunctional building block. This unique arrangement allows for sequential or orthogonal chemical modifications, rendering it a key intermediate in the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation.

This technical guide provides a comprehensive overview of this compound, covering its commercial availability, detailed synthesis and purification protocols, and its critical role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

| Property | Value |

| CAS Number | 53355-29-6[1][2] |

| Molecular Formula | C₁₃H₁₀O₄[1][2] |

| Molecular Weight | 230.22 g/mol [1][2] |

| Appearance | Yellow to Brown Solid[3] |

| Boiling Point | 394.7°C at 760 mmHg (Predicted)[3] |

| Storage | 2-8°C, store under inert gas[3] |

| SMILES | COC(=O)c1ccc(cc1)c1ccc(C=O)o1[1] |

| InChIKey | JHCPIIVQUDGETN-UHFFFAOYSA-N[1] |

Commercial Availability

This compound is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The typical purity offered is ≥95-98%.[2][3]

Table of Commercial Suppliers:

| Supplier | Purity | Available Quantities |

| Matrix Fine Chemicals | Inquiry | Small and large quantities[1] |

| CP Lab Safety | min 98% | 1 gram[2] |

| BLDpharm | Inquiry | Inquiry |

| Matrix Scientific | Inquiry | Bulk quotations available[4] |

| MySkinRecipes | ≥95% | 1g, 5g, 10g[3] |

Lead times can vary depending on the supplier and the quantity required, with some suppliers offering in-stock items for immediate shipment while others operate on a lead time of 10-20 days.[3] It is recommended to request quotes from multiple suppliers to compare pricing and availability for specific project requirements.

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide. In this case, 5-formylfuran-2-ylboronic acid is coupled with methyl 4-halobenzoate.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for Suzuki cross-coupling reactions involving aryl halides and heterocyclic boronic acids.[5][6]

Materials:

-

Methyl 4-bromobenzoate

-

5-Formylfuran-2-ylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 5-formylfuran-2-ylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene. Add this catalyst solution to the reaction flask.

-

Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of water. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by either column chromatography or recrystallization.

1. Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%).

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto a pre-packed silica gel column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a solid.[7]

2. Recrystallization:

-

Solvent System: A mixture of ethanol and water or ethyl acetate and hexane.

-

Procedure: Dissolve the crude product in a minimum amount of the hot solvent system. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

Analytical Characterization

Due to the limited availability of published experimental spectra for this compound, the following are predicted spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.[8]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

-

~ 9.7 ppm (s, 1H): Aldehydic proton (-CHO).

-

~ 8.1 ppm (d, 2H): Aromatic protons on the benzoate ring ortho to the ester group.

-

~ 7.8 ppm (d, 2H): Aromatic protons on the benzoate ring meta to the ester group.

-

~ 7.3 ppm (d, 1H): Furan proton adjacent to the aldehyde.

-

~ 6.8 ppm (d, 1H): Furan proton adjacent to the benzoate ring.

-

~ 3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

-

~ 178 ppm: Aldehyde carbonyl carbon.

-

~ 166 ppm: Ester carbonyl carbon.

-

~ 158, 152, 131, 130, 129, 122, 118, 110 ppm: Aromatic and furan carbons.

-

~ 52 ppm: Methyl ester carbon.

Predicted Infrared (IR) Spectroscopy Data:

-

~ 2820, 2720 cm⁻¹: C-H stretch of the aldehyde.

-

~ 1720 cm⁻¹: C=O stretch of the ester.

-

~ 1680 cm⁻¹: C=O stretch of the aldehyde.

-

~ 1600, 1500 cm⁻¹: C=C stretching of the aromatic and furan rings.

-

~ 1280, 1100 cm⁻¹: C-O stretching of the ester and furan ether.

Mass Spectrometry (MS):

-

[M]⁺ m/z: 230.

-

Key Fragments: m/z 199 ([M-OCH₃]⁺), m/z 171 ([M-COOCH₃]⁺).

Applications in Drug Discovery: A Key Component in Targeted Protein Degradation

The dual functionality of this compound makes it an exceptionally useful building block in the synthesis of bifunctional molecules for drug discovery.[9][10][11] One of the most prominent applications is in the construction of PROTACs.

Caption: Conceptual overview of PROTAC-mediated protein degradation.

PROTACs are heterobifunctional molecules that consist of two active domains connected by a chemical linker: one domain binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[12][13] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[12][13] This technology represents a paradigm shift in drug discovery, moving from inhibition to the complete removal of disease-causing proteins.

This compound serves as a versatile scaffold for the "linker" component of PROTACs. The formyl group can be readily converted into a variety of functional groups for attachment to the E3 ligase ligand, while the methyl benzoate can be hydrolyzed to the corresponding carboxylic acid for coupling to the POI-binding moiety. This allows for the systematic variation of the linker length and composition, which is crucial for optimizing the formation of the ternary complex and achieving potent and selective protein degradation.[11]

The furan ring itself is a common motif in many pharmaceuticals, known to enhance binding affinity and improve pharmacokinetic properties.[14][15][16] Its inclusion in the linker can impart favorable conformational constraints and physicochemical properties to the final PROTAC molecule.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its bifunctional nature makes it an ideal starting material for the construction of complex molecular architectures, most notably as a versatile linker component in the design of PROTACs. As targeted protein degradation continues to emerge as a powerful therapeutic modality, the demand for such well-defined and adaptable chemical tools is expected to grow, solidifying the importance of this compound in the arsenal of medicinal chemists.

References

-

Corson, T. W., et al. (2008). Design and applications of bifunctional small molecules: Why two heads are better than one. ACS Chemical Biology, 3(11), 677-692. Available at: [Link]

-

Bradner, J. E., et al. (2008). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. ACS Chemical Biology. Available at: [Link]

-

Corson, T. W., et al. (2008). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. SciSpace. Available at: [Link]

-

Corson, T. W., et al. (2008). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Bifunctional HDAC Therapeutics: One Drug to Rule Them All? MDPI. Available at: [Link]

-

BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-Formylbenzoate. PubChem. Available at: [Link]

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

-

Pharmacological activity of furan derivatives. (2024). Oriental Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Superposition of IR spectra for pure methyl benzoate and organic phase... ResearchGate. Available at: [Link]

-

(5'-FORMYLFURAN-2'-YL)-METHYL-4-HYDROXY-BENZOATE - Optional[13C NMR]. (n.d.). Wiley. Available at: [Link]

-

Piccialli, V. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(1), M1349. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 53355-29-6. Matrix Fine Chemicals. Available at: [Link]

-

Deshaies, R. J., et al. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Journal of Biological Chemistry, 296, 100771. Available at: [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. CP Lab Safety. Available at: [Link]

-

Ciulli, A. (2019). How PROTAC Degraders Work: Molecular Recognition and Design Principles. FASEB. Available at: [Link]

-

Kabir, M., et al. (2023). Chemically induced degradation of epigenetic targets. Chemical Society Reviews, 52(13), 4313-4342. Available at: [Link]

-

Cao, C., et al. (2022). Chemistries of bifunctional PROTAC degraders. Chemical Society Reviews, 51(17), 7066-7114. Available at: [Link]

-

(5'-FORMYLFURAN-2'-YL)-METHYL-4-ACETOXY-BENZOATE - Optional[13C NMR]. (n.d.). Wiley. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

Subramanian, K., et al. (n.d.). Supplementary Information. DOI. Available at: [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

-

Deshaies, R. J., et al. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Infrared data obtained for the methyl benzoate when added to the... ResearchGate. Available at: [Link]

-

Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. Available at: [Link]

-

El-Sayed, M. A. (2017). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 22(7), 1109. Available at: [Link]

-

Nakatsuji, H., et al. (2022). Straightforward Synthesis of N-Methyl-4-(pin)B-2(3H)-benzothiazol-2-one: A Promising Cross-Coupling Reagent. ResearchGate. Available at: [Link]

-

Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Available at: [Link]

Sources

- 1. This compound | CAS 53355-29-6 [matrix-fine-chemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [myskinrecipes.com]

- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 14. biojournals.us [biojournals.us]

- 15. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 16. Pharmacological activity of furan derivatives [wisdomlib.org]

key spectroscopic data for Methyl 4-(5-formylfuran-2-yl)benzoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(5-formylfuran-2-yl)benzoate

The structural complexity of this compound, featuring a substituted benzene ring linked to a functionalized furan ring, gives rise to a unique spectroscopic fingerprint.[] Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and elucidating its role in further chemical transformations.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses several key functional groups and structural motifs that will be reflected in its spectra:

-

A 1,4-disubstituted (para) benzene ring: This will give rise to a characteristic splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

A 2,5-disubstituted furan ring: The protons on this ring will appear as doublets.

-

A methyl ester group (-COOCH₃): This will be identifiable by a singlet peak in the ¹H NMR spectrum and corresponding signals in the ¹³C NMR and IR spectra.

-

An aldehyde group (-CHO): This functional group has highly characteristic signals in all forms of spectroscopy employed in this guide.

Below is a DOT language script to generate a diagram of the molecular structure.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is one of the most powerful tools for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for each type of proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.65 | Singlet | 1H | Aldehyde (-CHO) | Aldehyde protons are highly deshielded and typically appear far downfield. |

| ~8.10 | Doublet | 2H | Aromatic (H-2', H-6') | Protons ortho to the electron-withdrawing ester group are deshielded. |

| ~7.85 | Doublet | 2H | Aromatic (H-3', H-5') | Protons ortho to the furan ring. |

| ~7.40 | Doublet | 1H | Furan (H-4) | Coupled to H-3. |

| ~7.00 | Doublet | 1H | Furan (H-3) | Coupled to H-4. |

| ~3.90 | Singlet | 3H | Methyl Ester (-OCH₃) | Protons on the methyl group of the ester. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4]

-

Data Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard pulse sequence with a 30-degree pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a relaxation delay of 1-2 seconds.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~177.0 | Aldehyde Carbonyl (C=O) | Aldehyde carbonyls are highly deshielded. |

| ~166.0 | Ester Carbonyl (C=O) | Ester carbonyls are also significantly deshielded. |

| ~158.0 | Furan C-5 | Carbon attached to the aldehyde group. |

| ~153.0 | Furan C-2 | Carbon attached to the benzene ring. |

| ~133.0 | Aromatic C-4' | Carbon attached to the furan ring. |

| ~130.0 | Aromatic C-1' | Carbon attached to the ester group. |

| ~129.5 | Aromatic C-2', C-6' | |

| ~125.0 | Aromatic C-3', C-5' | |

| ~122.0 | Furan C-3 | |

| ~112.0 | Furan C-4 | |

| ~52.0 | Methyl Ester (-OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H stretch | Aromatic and Furan |

| ~2950 | C-H stretch | Methyl |

| ~2850, ~2750 | C-H stretch | Aldehyde (Fermi doublet)[5] |

| ~1720 | C=O stretch | Ester[6] |

| ~1680 | C=O stretch | Aldehyde[5] |

| ~1600, ~1480 | C=C stretch | Aromatic and Furan |

| ~1280 | C-O stretch | Ester[6] |

Experimental Protocol for IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 230.22 g/mol .[1][][7]

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 230

-

[M - OCH₃]⁺: m/z = 199 (Loss of the methoxy group from the ester)

-

[M - COOCH₃]⁺: m/z = 171 (Loss of the entire methyl ester group)

-

[C₇H₄O₂]⁺ (Furan-2-carbaldehyde moiety): m/z = 120

-

[C₇H₅O]⁺ (Benzoyl cation): m/z = 105

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[4]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the separation of the compound from any impurities.

-

-

MS Conditions:

-

Set the ionization energy to 70 eV.[4]

-

Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of a Novel Compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous identification and characterization of this compound. The predicted data and protocols outlined in this guide offer a solid foundation for researchers working with this compound, ensuring scientific integrity and facilitating further drug development and materials science applications.

References

-

PubChem. Methyl 4-Formylbenzoate. National Center for Biotechnology Information. [Link]

-

SpectraBase. (5'-FORMYLFURAN-2'-YL)-METHYL-4-HYDROXY-BENZOATE - Optional[13C NMR].[Link]

-

Matrix Fine Chemicals. This compound | CAS 53355-29-6.[Link]

-

SpectraBase. (5'-FORMYLFURAN-2'-YL)-METHYL-4-ACETOXY-BENZOATE - Optional[13C NMR].[Link]

-

MySkinRecipes. This compound.[Link]

-

MDPI. (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate.[Link]

-

CP Lab Safety. This compound, min 98%, 1 gram.[Link]

-

ResearchGate. Superposition of IR spectra for pure methyl benzoate and organic phase...[Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...[Link]

-

PubChem. Methyl 4-(2-formylfuran-3-yl)benzoate. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.[Link]

-

PubChem. 5-(Methoxycarbonyl)furan-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Formyl-2-furancarboxylic Acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (1R,2S,5R)-5-Methyl-2-[2-(4-nitrophenyl)propan-2-yl]cyclohexyl 2-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis.[Link]

-

ResearchGate. Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.[Link]

Sources

Furan-2-Carbaldehyde Derivatives: A Technical Guide to Emerging Applications

Abstract

Furan-2-carbaldehyde, commonly known as furfural, is a versatile platform chemical derived from renewable lignocellulosic biomass.[1][2][3][4][5] Its unique furan ring structure and reactive aldehyde group make it an invaluable starting material for a diverse array of chemical transformations.[2][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the burgeoning applications of furan-2-carbaldehyde derivatives. We will delve into their significant potential in medicinal chemistry, their role in the development of sustainable polymers and advanced materials, and their promise as next-generation biofuels. This guide will not only detail the synthetic pathways to these valuable compounds but also provide insights into the mechanistic underpinnings of their activity and the rationale behind specific experimental designs.

Table of Contents

-

Introduction: The Resurgence of a Bio-Based Building Block

-

Medicinal Chemistry: Furan Scaffolds in Drug Discovery

-

Anticancer Agents

-

Antimicrobial Applications

-

Synthesis Protocols for Bioactive Derivatives

-

-

Advanced Materials: Furan-Based Polymers for a Sustainable Future

-

Synthesis of Furan-Based Polyesters and Resins

-

Self-Healing Polymers

-

-

Renewable Energy: The Role of Furfural in Biofuel Production

-

Conversion Pathways to High-Density Fuels

-

-

References

Introduction: The Resurgence of a Bio-Based Building Block

Furan-2-carbaldehyde, or furfural, is an organic compound historically derived from agricultural byproducts like corncobs and wheat bran.[5] Its production from readily available and renewable biomass positions it as a key player in the transition away from fossil fuel-based chemical industries.[2][3] The furan moiety, a five-membered aromatic ring containing an oxygen atom, imparts unique electronic properties and reactivity to its derivatives.[6] This, coupled with the versatile aldehyde functional group, allows for a wide range of chemical modifications, leading to compounds with significant potential across various scientific disciplines.[4][7] This guide will explore the synthesis, properties, and applications of these derivatives, providing a comprehensive overview for researchers in the field.

Medicinal Chemistry: Furan Scaffolds in Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[6][8] Its ability to act as a bioisostere for other aromatic systems, such as the phenyl group, allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.[6][9] Furan-2-carbaldehyde derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][8][9]

Anticancer Agents

Several furan-2-carbaldehyde derivatives have shown promising cytotoxic activity against a variety of cancer cell lines.[9] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[9][10]

-

Thiosemicarbazones: Condensation of furan-2-carbaldehyde with thiosemicarbazide yields thiosemicarbazone derivatives with potent anticancer activity. For example, 5-nitro-furan-2-carbaldehyde thiosemicarbazone has demonstrated high cytotoxicity against duodenal, lung, and breast cancer cell lines.[9] Other derivatives have shown significant antitumor activity against prostate cancer cells.[9]

-

Acrylonitrile Derivatives: Certain 3-(furan-2-yl)-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives have exhibited moderate anticancer activity, particularly against breast cancer cell lines MDA-MB-468 and T-47D.[11]

-

Chalcones: Chalcones synthesized through the Claisen-Schmidt condensation of furan-2-carbaldehyde derivatives with substituted ketones are also being investigated for their anticancer properties.

A proposed mechanism for the anticancer action of some furan derivatives involves the suppression of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[10] Inhibition of these pathways can halt uncontrolled cell proliferation.[10] Another observed mechanism is the induction of G2/M cell cycle arrest, interfering with cell division.[10]

Antimicrobial Applications

The furan nucleus is a component of established antimicrobial drugs like nitrofurantoin.[8] Researchers are actively exploring novel furan-2-carbaldehyde derivatives to combat the growing threat of antimicrobial resistance.

-

Antibacterial Activity: Thiosemicarbazone derivatives of furan-2-carbaldehyde have demonstrated significant antibacterial effects. For instance, 5-nitro-furan-2-carbaldehyde thiosemicarbazone exhibits a very low Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.[9] Chalcones containing an aryl furan moiety have also shown promising activity against both gram-positive and gram-negative bacteria.[12]

-

Antifungal Activity: Various furan derivatives have shown promising antifungal properties. Thiosemicarbazone derivatives have been effective against Candida albicans, a common human fungal pathogen.[9]

-

Antibiofilm Activity: Some furan-2-carboxamide derivatives have been designed to interfere with bacterial quorum sensing, a communication process essential for the formation of biofilms, which are notoriously resistant to treatment.[9]

Synthesis Protocols for Bioactive Derivatives